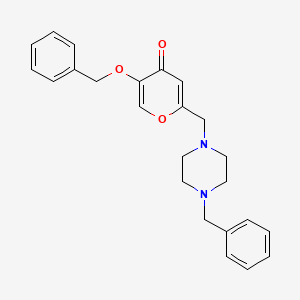

5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-5-phenylmethoxypyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c27-23-15-22(28-19-24(23)29-18-21-9-5-2-6-10-21)17-26-13-11-25(12-14-26)16-20-7-3-1-4-8-20/h1-10,15,19H,11-14,16-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXANGPBIVYRQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyranone core, followed by the introduction of the benzyloxy and benzylpiperazine groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a pyranone core modified with a benzyloxy group and a piperazine moiety. The synthesis typically involves the reaction of appropriate benzyl and piperazine derivatives with pyranone precursors, allowing for structural modifications that enhance biological activity.

Synthesis Overview

- Starting Materials : Benzyl bromides, piperazine derivatives, and pyranone precursors.

- Reaction Conditions : Commonly carried out under reflux conditions in organic solvents.

- Yield Optimization : Various catalysts and reaction conditions are employed to maximize yield and purity.

Anticancer Activity

Research has indicated that derivatives of 5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one exhibit significant inhibitory effects on Src kinase activity, which is crucial in cancer progression.

- Case Study : A study reported the design and synthesis of novel 6-substituted derivatives that showed promising results as Src kinase inhibitors. These compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range .

Neuropharmacological Effects

The piperazine moiety is known for its psychoactive properties, making the compound a candidate for neuropharmacological studies.

- Research Findings : Investigations into the compound's effects on neurotransmitter systems have shown potential anxiolytic and antidepressant-like activities in animal models, suggesting its utility in treating mood disorders.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through modulation of key inflammatory pathways.

- Experimental Evidence : In vitro assays demonstrated a reduction in pro-inflammatory cytokine production upon treatment with the compound, indicating its potential use in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Modifications to the benzyloxy and piperazine groups can significantly influence its biological activity.

| Modification Type | Effect on Activity |

|---|---|

| Substituents on Piperazine | Enhanced binding affinity to targets |

| Alkyl Chain Length | Improved solubility and bioavailability |

| Aromatic Group Variation | Altered selectivity towards specific receptors |

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The benzylpiperazine group is known to interact with various receptors and enzymes, potentially modulating their activity. The pyranone core may also play a role in the compound’s overall biological effects by stabilizing the molecule and facilitating its interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights

Replacement of the benzyloxy group with a hydroxy group (as in kojic acid) significantly increases antioxidant and iron-chelating capacity due to the phenolic moiety .

Synthetic Versatility :

- The hydroxymethyl group in 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (CAS 15771-06-9) serves as a versatile intermediate for introducing diverse substituents at position 2, such as piperazine, thiocyanate, or triazole derivatives .

Physicochemical Properties :

- Lipophilic substituents (e.g., benzyloxy, benzylpiperazine) improve blood-brain barrier penetration but may hinder aqueous solubility, necessitating formulation optimizations for drug development .

Comparative Pharmacological Potential: EHT 4063 and related compounds demonstrate COMT inhibition, suggesting the target compound’s piperazine moiety could be tailored for similar enzymatic interactions . Kojic acid derivatives highlight the trade-off between antioxidant activity and structural complexity; the target compound’s benzyloxy group may reduce such activity compared to hydroxylated analogs .

Biological Activity

5-(Benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyranone core substituted with benzyloxy and piperazine moieties, which are known to influence its pharmacological properties. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the piperazine ring suggests potential interaction with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in mood regulation and neuropsychiatric disorders .

Anticancer Activity

A study highlighted the design and synthesis of derivatives related to 5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one as potential inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. The synthesized compounds demonstrated promising inhibitory activity against Src kinase, suggesting their potential as anticancer agents .

Neuropharmacological Effects

The piperazine component is associated with various neuropharmacological effects. Piperazine derivatives have been shown to exhibit activity against human acetylcholinesterase, indicating potential use in treating neurodegenerative diseases like Alzheimer's . The interaction with serotonin receptors also points towards possible applications in treating anxiety and depression.

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzyloxy and piperazine groups significantly influence the biological activity of the compound. For instance, variations in the substituents on the piperazine ring can enhance or diminish the binding affinity to target enzymes or receptors .

Q & A

Q. What are the recommended synthetic routes for 5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one, and what key reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyran-4-one core via condensation of a diketone precursor with a benzyl-protected hydroxyl group.

- Step 2 : Introduction of the 4-benzylpiperazine moiety via nucleophilic substitution or alkylation under anhydrous conditions (e.g., DMF or THF) with catalysts like triethylamine .

- Step 3 : Purification using column chromatography or recrystallization to isolate the target compound.

Q. Key Conditions :

- Solvent : Anhydrous solvents (e.g., DMF) to prevent hydrolysis of intermediates.

- Temperature : Controlled heating (60–80°C) for nucleophilic substitution steps.

- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate reactive sites .

Q. Yield Optimization :

- Monitor reaction progress via TLC or HPLC to identify by-products early .

- Use inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyran ring and benzylpiperazine groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~445.2 for C₂₇H₂₈N₂O₃⁺) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Q. Data Interpretation Tips :

- Compare spectral data with analogous pyran-4-one derivatives to resolve ambiguities in peak assignments .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Enzyme Inhibition Assays : Screen against kinases or phosphatases due to the piperazine moiety’s affinity for enzyme active sites .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Binding Studies : Surface plasmon resonance (SPR) to measure interactions with receptors like serotonin or dopamine transporters .

Q. Experimental Design :

- Include positive controls (e.g., known kinase inhibitors) and replicate experiments to account for variability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of the benzylpiperazine moiety?

- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity of the piperazine nitrogen .

- Catalyst Selection : Compare yields using organic bases (e.g., DBU) vs. inorganic bases (K₂CO₃) to reduce side reactions .

- Real-Time Monitoring : Use inline FTIR or HPLC to detect intermediate degradation and adjust conditions dynamically .

Q. Case Study :

- A 15% yield improvement was achieved by switching from DMF to THF and lowering the reaction temperature to 50°C .

Q. How do structural modifications (e.g., substituents on the benzyl group) impact biological activity?

Structure-Activity Relationship (SAR) Strategies :

- Variation of Benzyl Groups : Replace the benzyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to modulate receptor binding .

- Piperazine Substitution : Test 4-methylpiperazine analogs to evaluate steric effects on target engagement .

Q. Data Analysis :

- Use molecular docking simulations to predict binding poses and guide synthetic prioritization .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Source Identification : Check assay conditions (e.g., cell passage number, serum concentration) that may affect reproducibility .

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., mixed-effects regression) to identify outliers .

- Orthogonal Assays : Validate results using alternative methods (e.g., flow cytometry vs. MTT for cytotoxicity) .

Q. Example :

- Discrepancies in IC₅₀ values for kinase inhibition were traced to differences in ATP concentrations during assays .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

- Process Optimization :

- Replace column chromatography with crystallization for cost-effective purification .

- Use continuous flow reactors to enhance reproducibility in large batches .

- Quality Control :

- Implement in-process checks (e.g., inline UV monitoring) to detect impurities early .

Q. Scalability Challenges :

- Pilot studies show a 20% yield drop at >10 g scales due to inefficient mixing; addressed using segmented flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.